molecular formula C22H21N3O3 B2912441 3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one CAS No. 1260712-94-4

3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one

Cat. No. B2912441
CAS RN: 1260712-94-4
M. Wt: 375.428
InChI Key: BDZDZYWMKVYCKH-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound is complex, featuring an oxadiazole ring attached to a quinolinone ring via an ethyl linker . The oxadiazole ring is a five-membered ring containing three carbon atoms and two nitrogen atoms . The quinolinone ring is a fused ring system containing a benzene ring and a pyridine ring .

Scientific Research Applications

Antidiabetic Properties

Pyrazoline derivatives, including the title compound, have been investigated for their antidiabetic potential . These compounds exhibit promising effects in managing blood glucose levels and may serve as leads for developing new antidiabetic drugs.

Antitubercular Activity

The title compound was docked against the active site of Cytochrome P450 14α-sterol demethylase (CYP51) from Mycobacterium tuberculosis . CYP51 is essential for sterol biosynthesis in bacteria, making it a suitable target for evaluating the potency of newly synthesized molecules. The compound’s interaction with this enzyme suggests potential antitubercular activity.

Antidepressant Properties

Certain pyrazoline derivatives have demonstrated antidepressant effects . While specific studies on the title compound are limited, its structural features warrant further investigation in this context.

Anticonvulsant Activity

Pyrazolines have been explored for their anticonvulsant properties . Although data on the title compound are scarce, its chemical structure suggests potential anticonvulsant effects.

Antimicrobial Effects

Compounds containing the pyrazoline pharmacophore exhibit antimicrobial activity . While further studies are needed, the title compound’s structure suggests it may possess such properties.

Anti-inflammatory Potential

Pyrazoline derivatives have been associated with anti-inflammatory effects . Considering the title compound’s structure, it could be a candidate for further investigation in this area.

Anticancer Properties

Although not extensively studied, pyrazoline-based compounds have shown promise as potential anticancer agents . The title compound’s unique structure warrants evaluation for its cytotoxic effects.

Antiamoebic Activity

While specific data on the title compound are lacking, pyrazoline derivatives have been explored for their antiamoebic properties . Further research is needed to assess its efficacy in this context.

Future Directions

The future directions for research on this compound could include further investigation into its synthesis, characterization, and potential biological activities. Given the known activities of other 1,2,4-oxadiazole derivatives, this compound could be a promising candidate for further study in medicinal chemistry .

properties

IUPAC Name

3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21N3O3/c1-4-25-13-18(20(26)17-12-14(3)6-11-19(17)25)22-23-21(24-28-22)15-7-9-16(10-8-15)27-5-2/h6-13H,4-5H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BDZDZYWMKVYCKH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C=C(C(=O)C2=C1C=CC(=C2)C)C3=NC(=NO3)C4=CC=C(C=C4)OCC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

375.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-[3-(4-ethoxyphenyl)-1,2,4-oxadiazol-5-yl]-1-ethyl-6-methylquinolin-4(1H)-one

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